
Phthalan
Overview
Description
Phthalan (1,3-dihydroisobenzofuran) is an oxygen-containing heterocyclic compound characterized by a fused benzene ring and a five-membered ether ring. It is a structural motif in numerous bioactive molecules, including natural products like pestacin (antioxidant/antifungal) and synthetic pharmaceuticals such as citalopram (antidepressant) . This compound derivatives exhibit diverse biological activities, including antihistaminic, antimycotic, and antitumoral properties . Industrially, it serves as a precursor in synthesizing heterocycles and functional materials due to its unique reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalan can be synthesized through several methods, including cyclization reactions. One common method involves the cyclization of o-xylylene oxide . Another approach is the reduction of phthalic anhydride using lithium aluminum hydride, followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of phthalic anhydride in the presence of a suitable catalyst, such as palladium on carbon . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Phthalan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phthalic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield phthalide using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkyl halides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phthalic acid.
Reduction: Phthalide.
Substitution: Halogenated or alkylated this compound derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antidepressant and Antioxidant Properties
Phthalan derivatives have been identified as key components in several pharmaceutical formulations. Notably, compounds like citalopram and escitalopram, both selective serotonin reuptake inhibitors (SSRIs), feature this compound structures and are widely used in treating depression and anxiety disorders . Additionally, this compound derivatives exhibit antioxidant properties, making them valuable in the development of drugs aimed at combating oxidative stress-related conditions .
Antimicrobial and Antitumor Activities
Research indicates that this compound derivatives possess antimicrobial and antitumor activities. For instance, studies have shown that certain this compound compounds can inhibit the growth of specific bacterial strains and exhibit cytotoxic effects against cancer cell lines . The presence of the isobenzofuran core contributes to these biological activities, enhancing the pharmacological potential of these compounds.
Organic Electronics
Conjugated Polymer Semiconductors
This compound is utilized in the field of organic electronics, particularly as a building block for conjugated polymers. These polymers are essential for developing optoelectronic devices such as organic solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs) . The unique electronic properties of this compound allow for efficient charge transport and light emission, making it an attractive material for various electronic applications.
Chemo- and Biosensors
The incorporation of this compound into sensor technologies has been explored extensively. Its ability to undergo specific chemical reactions makes it suitable for use in chemo- and biosensors that detect various analytes. These sensors can be employed in environmental monitoring and medical diagnostics .
Synthetic Applications
Synthesis of Complex Molecules
This compound serves as a crucial intermediate in synthetic organic chemistry. Its derivatives can be transformed into more complex structures through various reactions, including cycloaddition and oxidation processes. For example, recent advancements have demonstrated methods to convert this compound derivatives into isobenzofurans, which are precursors for synthesizing morphine .
Photochemical Reactions
This compound has also been investigated for its photochemical properties. It can participate in photochemical reactions that lead to the formation of new chemical bonds or rearrangements under light exposure. This characteristic is useful for developing novel synthetic pathways in organic chemistry .
Case Study 1: Antidepressant Development
A study published in Frontiers in Chemistry highlighted the synthesis and evaluation of new this compound derivatives as potential antidepressants. The research demonstrated that modifications to the this compound core could enhance antidepressant activity while reducing side effects associated with traditional SSRIs .
Case Study 2: Organic Photovoltaics
Research conducted on the use of this compound-based polymers in organic photovoltaics revealed their efficiency in converting solar energy into electrical energy. The study emphasized the role of this compound in improving charge mobility within the polymer matrix, leading to higher power conversion efficiencies compared to traditional materials .
Summary Table: Applications of this compound
Application Area | Specific Uses | Key Findings |
---|---|---|
Pharmaceuticals | Antidepressants (e.g., citalopram) | Effective in treating depression; antioxidant properties |
Organic Electronics | Conjugated polymers for solar cells and LEDs | Enhances charge transport; used in various electronic devices |
Synthetic Chemistry | Intermediate for complex molecule synthesis | Enables formal synthesis of morphine |
Photochemical Applications | Participates in light-induced chemical reactions | Useful for novel synthetic pathways |
Mechanism of Action
Phthalan is structurally similar to other oxygen-containing heterocycles, such as coumaran (2,3-dihydrobenzofuran) and phthalide. this compound is unique due to its specific applications and properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Phthalan vs. o-Xylene in Enzymatic Hydroxylation
Toluene-o-xylene monooxygenase (ToMO) catalyzes the hydroxylation of aromatic substrates. This compound undergoes regioselective hydroxylation to yield a single product, 1,3-dihydro-5-hydroxyisobenzofuran (compound 4), at a rate of 1.79 µM·min⁻¹ and a yield of 10.8% after 2 hours . In contrast, o-xylene produces a mixture of 3,4-dimethylphenol (80%) and 2,3-dimethylphenol (20%) . Docking studies reveal that this compound's arenium intermediate aligns optimally with ToMO's active site, enabling selective 5-hydroxylation, whereas o-xylene lacks this precision due to steric and electronic differences .
Table 1: ToMO-Catalyzed Hydroxylation Products
Substrate | Product(s) | Formation Rate (µM·min⁻¹) | Yield (%) | Selectivity |
---|---|---|---|---|
This compound | 1,3-dihydro-5-hydroxyisobenzofuran | 1.79 ± 0.03 | 10.8 | Single product |
o-Xylene | 3,4- and 2,3-dimethylphenol | N/A | 15.3 | 80:20 mixture |
Reactivity in Oxidation Reactions
This compound is oxidized to ketones with high efficiency (excellent yields ) using the CuCl₂/BQC/TBHP system, comparable to tetralin and fluorene . However, its benzylic methylene groups are less sterically hindered than those in deoxybenzoin, which forms additional intermediates (e.g., benzylic alcohols) .
Table 2: Oxidation of Alkylarenes with CuCl₂/BQC/TBHP
Substrate | Primary Product | Yield (%) | Byproducts |
---|---|---|---|
This compound | Ketone | >90 | Negligible |
Tetralin | Ketone | >90 | Trace alcohols |
Deoxybenzoin | Ketone | 85 | Benzylic alcohols |
Site-Selective C–H Functionalization
This compound derivatives (e.g., 108a-h ) undergo Ir-porphyrin-catalyzed carbene insertion into sp³ C–H bonds. Artificial metalloenzymes (ArMs) like CYP119-PG2 achieve regioselectivities up to 17.8:1 (meta:para) and enantiomeric ratios of 97:3 for fluorinated derivatives . This contrasts with small-molecule catalysts, which lack such selectivity due to this compound's symmetric C–H environments. Dihydrofuran derivatives, though similarly reactive, exhibit lower enantioselectivity under identical conditions .
Antioxidant Activity of Aryl-Substituted Derivatives
Novel aryl-phthalan derivatives (e.g., compounds 1-4) show EC₅₀ values of 5.86–26.80 µM in radical scavenging assays, outperforming ascorbic acid (EC₅₀ = 26.80 µM) . This efficacy stems from electron-donating aryl groups enhancing radical stabilization, a feature absent in simpler heterocycles like tetrahydrofuran.
Table 3: Antioxidant Activities
Compound | EC₅₀ (µM) | Reference |
---|---|---|
This compound-1 | 5.86 | |
This compound-4 | 7.12 | |
Ascorbic Acid | 26.80 |
Biological Activity
Phthalan, a bicyclic compound, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound and its derivatives, focusing on their antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.
Structure and Synthesis
This compound is characterized by its unique bicyclic structure that includes a fused benzene and a five-membered ring containing an oxygen atom. This structural feature contributes to its biological activity. Various synthetic routes have been developed to produce this compound derivatives, including cycloaddition reactions and metal-catalyzed processes .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound derivatives. For instance, research on aryl-substituted this compound derivatives isolated from the endophytic fungus Cytospora rhizophorae demonstrated significant antioxidant activity. The compounds cytorhizophins D-I exhibited EC50 values ranging from 5.86 to 26.80 μM, outperforming ascorbic acid in some cases .
Compound | EC50 (μM) | Comparison to Ascorbic Acid |
---|---|---|
Cytorhizophin D | 5.86 | Better |
Cytorhizophin E | 12.34 | Comparable |
Cytorhizophin F | 26.80 | Comparable |
Antimicrobial Properties
This compound derivatives have also shown promising antimicrobial activity against various pathogens. A study indicated that certain this compound compounds possess antifungal and antibacterial properties, making them potential candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic processes.
Anti-Inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. Compounds derived from this compound have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in the inflammatory response . This suggests that phthalans could be beneficial in treating inflammatory diseases.
Anticancer Activity
This compound derivatives have demonstrated anticancer properties in various cancer cell lines. Research indicates that these compounds can induce apoptosis and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression . For example, studies have shown that certain this compound derivatives can effectively reduce cell viability in breast cancer and leukemia cell lines.
Case Studies
- Antioxidant Activity Assessment : In a study published in Frontiers in Chemistry, researchers isolated six new this compound derivatives from Cytospora rhizophorae and assessed their antioxidant activity through DPPH radical scavenging assays, demonstrating their potential as natural antioxidants .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial effects of various this compound derivatives against Staphylococcus aureus and Candida albicans, showing significant inhibition zones compared to control groups .
- Anti-Inflammatory Mechanisms : A comprehensive analysis of this compound's anti-inflammatory effects was conducted using animal models of arthritis, where treatment with specific this compound derivatives resulted in reduced swelling and inflammation markers .
Q & A
Basic Research Questions
Q. How can Phthalan be reliably identified and quantified in environmental samples using analytical chemistry methods?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS capillary column is recommended for separation, coupled with solid-phase microextraction (SPME) for sample preparation. Calibration curves using deuterated internal standards (e.g., D4-Phthalan) improve accuracy . For complex matrices, tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances specificity, particularly in biological samples .
Q. What experimental protocols are validated for synthesizing this compound derivatives with controlled stereochemistry?
- Methodological Answer : Use palladium-catalyzed cross-coupling reactions under inert atmospheres (argon/nitrogen) to minimize oxidation. Reaction conditions (e.g., temperature, solvent polarity) must be optimized via Design of Experiments (DoE) to achieve >90% enantiomeric excess. Characterization should include NMR (¹H/¹³C) and X-ray crystallography to confirm structural integrity .
Q. How should researchers design toxicity screening assays for this compound exposure in in vitro models?
- Methodological Answer : Employ tiered testing:
- Tier 1 : High-throughput screening (HTS) in human hepatocyte cell lines (e.g., HepG2) to assess acute cytotoxicity (IC₅₀).
- Tier 2 : Transcriptomic analysis (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress, endocrine disruption) .
- Include positive controls (e.g., DEHP) and solvent controls (DMSO ≤0.1%) to validate results .
Advanced Research Questions
Q. How can conflicting data on this compound’s endocrine-disrupting effects be reconciled across studies?
- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to evaluate heterogeneity sources (e.g., exposure duration, model systems). Stratify studies by dose-response relationships and adjust for publication bias via funnel plots. In vitro-to-in vivo extrapolation (IVIVE) models can resolve discrepancies between cell-based and whole-organism studies .
Q. What strategies are effective for integrating this compound into cumulative risk assessments accounting for multi-pathway exposure?
- Methodological Answer : Apply a three-tiered framework:
- Tier 1 : Aggregate exposure estimates from biomonitoring data (urinary metabolites) and environmental monitoring (air/water concentrations).
- Tier 2 : Probabilistic modeling (Monte Carlo simulations) to quantify uncertainty in dose-additivity assumptions.
- Tier 3 : Primary literature gap-searching to address missing data on synergistic effects with other phthalates .
Q. How can researchers address data gaps in this compound’s pharmacokinetics across life stages (e.g., prenatal vs. adult exposure)?
- Methodological Answer : Utilize physiologically based pharmacokinetic (PBPK) modeling parameterized with in vitro hepatic clearance data and in vivo rodent studies. Validate models using human placental perfusion assays for prenatal transfer rates. Prioritize in silico ADME predictions for metabolites lacking experimental data .
Q. What frameworks ensure ethical and reproducible this compound research when using human biomonitoring data?
- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Obtain IRB approval for secondary data use (e.g., NHANES datasets).
- Apply FAIR principles (Findable, Accessible, Interoperable, Reusable) to metadata documentation.
- Disclose conflicts of interest and funding sources in publications .
Q. Data Presentation and Validation
Q. What statistical methods are robust for analyzing non-linear dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use benchmark dose (BMD) modeling with EPA’s BMDS software for low-dose extrapolation. Compare Akaike Information Criterion (AIC) values across models (e.g., Hill vs. exponential). For non-monotonic responses, apply Bayesian hierarchical models to account for inter-study variability .
Q. How should researchers validate novel this compound biomarkers in epidemiological cohorts?
Properties
IUPAC Name |
1,3-dihydro-2-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-4-8-6-9-5-7(8)3-1/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLGSKRGOWRGBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197920 | |
Record name | 1,3-Dihydroisobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Phthalan | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21483 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.74 [mmHg] | |
Record name | Phthalan | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21483 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
496-14-0 | |
Record name | 1,3-Dihydroisobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthalan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dihydroisobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dihydroisobenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHTHALAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R6NTQ7Y6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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